

ISTH0036: A Cross-Species Examination of a Novel Ocular Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ISTH0036	
Cat. No.:	B12360519	Get Quote

A Comparative Analysis of Preclinical and Clinical Data on the Toxicity and Efficacy of the TGFβ2 Inhibitor **ISTH0036** for the Treatment of Ocular Diseases.

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive cross-species analysis of the antisense oligonucleotide **ISTH0036**, a selective inhibitor of transforming growth factor-beta 2 (TGF-β2). By objectively comparing its toxicological and efficacy profile across various animal models and human clinical trials, this document aims to equip researchers and drug development professionals with the critical data necessary to evaluate its therapeutic potential against current standards of care, primarily anti-VEGF therapies, for common ocular pathologies such as neovascular agerelated macular degeneration (nAMD), diabetic macular edema (DME), and glaucoma.

Executive Summary

ISTH0036 is a locked nucleic acid-modified antisense oligonucleotide designed to selectively target and downregulate the messenger RNA (mRNA) of TGF-β2, a key cytokine implicated in ocular fibrosis, inflammation, and angiogenesis.[1] Preclinical and clinical studies have demonstrated its potential as a first-in-class anti-fibrotic agent.[2][3] This guide synthesizes the available data on **ISTH0036**, presenting a comparative view of its safety and effectiveness in various species, including mice, rabbits, non-human primates, and humans. The primary doselimiting toxicity observed in preclinical animal models has been lens opacification or cataract formation.[4] In clinical trials, **ISTH0036** has shown promising efficacy in reducing retinal thickness, and fibrosis, and stabilizing vision in patients with nAMD and DME.[1][5] A Phase 1



study in glaucoma patients undergoing filtration surgery also indicated good safety and a trend towards improved intraocular pressure (IOP) control.[6] This guide directly compares these findings with the well-established efficacy and safety profiles of anti-VEGF therapies, the current standard of care for neovascular retinal diseases.

Mechanism of Action: Targeting the TGF-β2 Signaling Pathway

ISTH0036 operates by selectively binding to the mRNA of TGF- β 2, leading to its degradation and thereby preventing the synthesis of the TGF- β 2 protein.[1] This intervention directly modulates the TGF- β 2 signaling pathway, which plays a crucial role in various cellular processes contributing to ocular pathology.



Click to download full resolution via product page

Figure 1: ISTH0036 Mechanism of Action in the TGF-β2 Signaling Pathway.

Cross-Species Toxicity Profile

Toxicology studies of **ISTH0036** have been conducted in mice, rabbits, and non-human primates (cynomolgus monkeys). The primary adverse finding across species following intravitreal administration has been dose-dependent lens opacification, indicating the lens as a primary site of toxicity.



Species	Study Type	Key Findings	Dose-Limiting Toxicity	Reference
Rabbit	Single and repeated intravitreal injections	Dose-related transient local inflammation and delayed lens opacification.	Lens opacification	[4]
Non-human Primate (Cynomolgus)	Single and repeated intravitreal injections	Generally well-tolerated with some inflammatory reactions at higher doses.	Lens opacification	[4]
Human (Phase 1, Glaucoma)	Single intravitreal injection	No drug-related serious adverse events reported. Main ocular AEs were related to the surgical procedure.	Not established	[6]
Human (Phase 2, nAMD & DME)	Repeated intravitreal injections	Good safety profile with no drug-related adverse events and no signs of intraocular inflammation. Worsening of cataract was observed in 16% of treated eyes.	Worsening of cataract	[5][7]

Cross-Species Efficacy Profile



The efficacy of **ISTH0036** has been evaluated in various animal models of ocular disease and in human clinical trials, demonstrating its potential to reduce fibrosis, neovascularization, and inflammation.

Preclinical Efficacy

Species	Disease Model	Key Efficacy Endpoints	Results	Reference
Mouse	Glaucoma Filtration Surgery (GFS)	Bleb survival, fibrosis reduction	Significantly prolonged bleb survival and decreased fibrosis in the bleb area.	[8]
Mouse	Laser-induced Choroidal Neovascularizati on (CNV)	Reduction of angiogenesis	Significantly reduced angiogenesis by 40% compared to control.	[8]
Mouse	Laser-induced Choroidal Neovascularizati on (CNV)	Reduction of CNV lesions and vascular leakage	Similar potency to aflibercept in reducing CNV lesions. The combination of ISTH0036 and aflibercept showed the lowest percentage of CNV lesions.	[9]

Clinical Efficacy

Phase 1: Glaucoma



In a Phase 1 study, patients with open-angle glaucoma undergoing trabeculectomy received a single intravitreal injection of **ISTH0036**. The study demonstrated a good safety profile and a dose-dependent trend in postoperative IOP reduction.

Dose Level	Mean IOP at Day 85 (mmHg ± SD)	Reference
6.75 μg	9.7 ± 3.3	[2]
22.5 μg	14.2 ± 6.5	[2]
67.5 μg	5.8 ± 1.8	[2]
225 μg	7.8 ± 0.6	[2]

Phase 2: BETTER Trial (nAMD and DME)

The Phase 2 BETTER trial evaluated the efficacy and safety of intravitreal **ISTH0036** in patients with nAMD and DME. The results indicated a beneficial effect on anatomical and functional outcomes.



Indication	Efficacy Endpoint	Result	Reference
nAMD	Change in Best- Corrected Visual Acuity (BCVA)	Stabilization of BCVA.	[5]
Change in Central Retinal Thickness (CRT)	Decrease from 330μm to 290μm.	[7]	
Reduction in Hyperreflective Material (HRM) Volume	70% reduction in HRM volume in eyes with fibrosis.	[5]	
DME	Change in Best- Corrected Visual Acuity (BCVA)	Improvement from 57 to 68 ETDRS letters in treatment-naïve and anti-VEGF pre-treated patients.	[7]
Change in Central Retinal Thickness (CRT)	Decrease from 526μm to 326μm.	[7]	
Reduction in Intraretinal Fluid (IRF) Volume	Mean reduction of -333nL in naïve and -120nL in a-VEGF pretreated patients.	[5]	

Comparison with Anti-VEGF Therapies

Anti-VEGF agents are the current standard of care for nAMD and DME. While highly effective in reducing vascular leakage and improving vision, they do not directly address the underlying fibrotic processes that can lead to long-term vision loss.

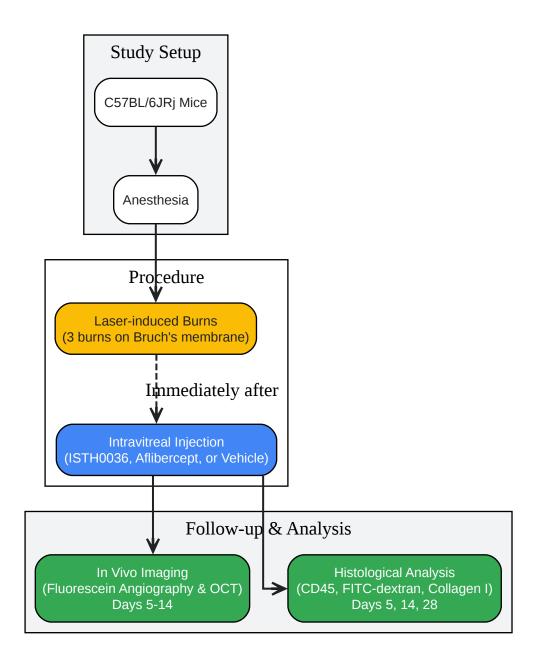


Feature	ISTH0036	Anti-VEGF Therapies (e.g., Ranibizumab, Aflibercept)
Mechanism of Action	Targets TGF-β2 mRNA to inhibit fibrosis, inflammation, and angiogenesis.	Binds to and inhibits Vascular Endothelial Growth Factor (VEGF) to reduce neovascularization and vascular permeability.
Primary Therapeutic Target	Fibrosis and inflammation	Angiogenesis and vascular leakage
Reported Efficacy (nAMD)	Stabilization of BCVA, reduction in CRT and significant reduction in fibrotic tissue volume.	Significant improvements in BCVA and reduction in CRT.
Reported Efficacy (DME)	Improvement in BCVA and reduction in CRT and intraretinal fluid.	Significant improvements in BCVA and reduction in CRT.
Key Differentiator	Potential to be a first-in-class anti-fibrotic agent.	Well-established anti- angiogenic and anti- permeability effects.
Safety Profile	Good systemic safety; ocular adverse events include worsening of cataracts.	Good systemic safety; rare but serious ocular adverse events include endophthalmitis and retinal detachment.

Experimental Protocols

Preclinical Study Workflow: Murine Model of Choroidal Neovascularization





Click to download full resolution via product page

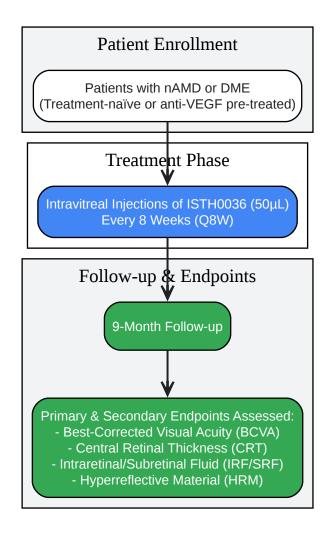
Figure 2: Experimental workflow for the murine choroidal neovascularization model.

Animals: C57BL/6JRj mice were used for the laser-induced CNV model.[9] CNV Induction: Following anesthesia, three laser burns were created on the Bruch's membrane of each eye using a 532 nm argon laser.[9] Treatment: Immediately after CNV induction, mice received a single intravitreal injection of **ISTH0036**, aflibercept, or a vehicle control.[9] Efficacy Assessment:



- In Vivo Imaging: The progression of CNV and vascular leakage was monitored using fluorescein angiography and spectral domain optical coherence tomography (SD-OCT) on days 5 and 14 post-injection.[9]
- Histology: Eyes were enucleated at various time points for histological analysis. Inflammation
 was assessed by CD45 staining (day 5), angiogenesis by FITC-dextran staining (day 14),
 and fibrosis by collagen I deposition (day 28).

Clinical Trial Workflow: Phase 2 BETTER Study



Click to download full resolution via product page

Figure 3: Workflow for the Phase 2 BETTER clinical trial.



Study Design: The BETTER study was an international, multicenter, open-label Phase 2a clinical trial.[5][10] Patient Population: The study enrolled patients with nAMD and DME, including both treatment-naïve individuals and those who had been previously treated with anti-VEGF therapy but were considered inactive.[5][11] Intervention: Patients received intravitreal injections of 50µL of ISTH0036 every 8 weeks (Q8W).[5] Follow-up and Endpoints: The total follow-up period was 9 months.[5] Primary and secondary endpoints included changes in Best-Corrected Visual Acuity (BCVA), Central Retinal Thickness (CRT), and volumetric assessments of intraretinal fluid (IRF), subretinal fluid (SRF), and hyperreflective material (HRM) consistent with fibrosis.[5]

Conclusion

The cross-species analysis of **ISTH0036** reveals a promising therapeutic candidate with a novel anti-fibrotic mechanism of action for the treatment of various ocular diseases. Preclinical studies have established its biological activity in relevant animal models, with a predictable and manageable toxicity profile. Clinical trials in glaucoma, nAMD, and DME have provided initial evidence of its safety and efficacy in human subjects. The unique ability of **ISTH0036** to target fibrosis, a significant unmet need in the long-term management of retinal diseases, positions it as a potential complementary or alternative therapy to the current standard of care with anti-VEGF agents. Further larger-scale clinical trials are warranted to fully elucidate its long-term safety and comparative effectiveness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. isarna-therapeutics.com [isarna-therapeutics.com]
- 2. First-in-human phase I study of ISTH0036, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]







- 4. First-in-human phase I study of ISTH0036, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Establishing a mouse model of choroidal neovascularization to study the therapeutic effect of levotinib and its mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. biospace.com [biospace.com]
- 9. isarna-therapeutics.com [isarna-therapeutics.com]
- 10. isarna-therapeutics.com [isarna-therapeutics.com]
- 11. ISTH0036 Shows Promise in Wet AMD and DME Trial | OBN [ophthalmologybreakingnews.com]
- To cite this document: BenchChem. [ISTH0036: A Cross-Species Examination of a Novel Ocular Therapeutic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360519#cross-species-analysis-of-isth0036-toxicity-and-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com